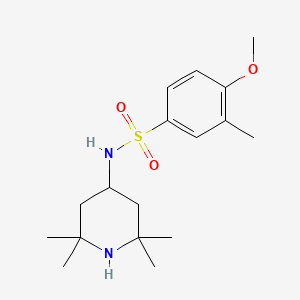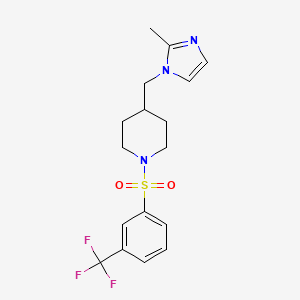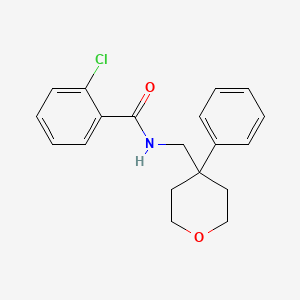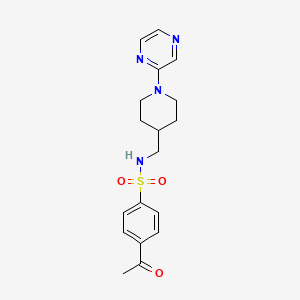![molecular formula C20H16ClN5OS B2369705 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 852373-13-8](/img/structure/B2369705.png)
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as triazolopyridazines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyridazine ring .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . The process typically starts with a commercially available starting material, which undergoes a nucleophilic reaction using hydrazine hydrate .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 1H NMR and 13C NMR . For instance, the 1H NMR spectrum of a similar compound showed multiple peaks, indicating the presence of various types of hydrogen atoms in the molecule .Chemical Reactions Analysis
Triazole compounds, including this one, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, the melting point can be determined experimentally . The IR absorption spectra can provide information about the functional groups present in the molecule .Applications De Recherche Scientifique
Synthesis and Biological Assessment
The compound falls under the category of fused heterocyclic 1,2,4-triazoles, noted for their variety of biological properties. A method for synthesizing novel acetamides, including those with [1,2,4]triazolo[4,3-a]pyridine derivatives, has been developed. These compounds have undergone pharmacological activity studies, highlighting their potential in medicinal chemistry (Karpina et al., 2019).
Structure Analysis and Theoretical Studies
Research has been conducted on the synthesis, structure analysis, and theoretical study of pyridazine analogs, including their medicinal relevance. For instance, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized and characterized through spectroscopic techniques and density functional theory calculations (Sallam et al., 2021).
Potential in Antidiabetic Medication
A family of triazolo-pyridazine-6-yl-substituted piperazines has been synthesized and evaluated for their inhibition of Dipeptidyl peptidase-4 (DPP-4), a key enzyme in diabetes management. These compounds have shown promising results in silico and in vitro, indicating their potential as anti-diabetic drugs (Bindu et al., 2019).
Antiviral Applications
Some novel derivatives of triazolo[4,3‐b]pyridazine have shown promising antiviral activity against hepatitis-A virus (HAV), indicating potential applications in treating viral infections (Shamroukh & Ali, 2008).
Anticancer and Antimicrobial Activity
Derivatives of triazolo and pyridazine have been synthesized and evaluated for their anticancer and antimicrobial activities. This research indicates the potential use of these compounds in cancer treatment and infection control (Kumar et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c1-13-2-8-16(9-3-13)22-18(27)12-28-19-11-10-17-23-24-20(26(17)25-19)14-4-6-15(21)7-5-14/h2-11H,12H2,1H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAORNKDNKASIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis](/img/structure/B2369633.png)
![4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine](/img/structure/B2369634.png)


![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2369638.png)


![(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one](/img/structure/B2369643.png)
![4-[(Azetidin-1-yl)methyl]oxan-4-ol](/img/structure/B2369644.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2369645.png)